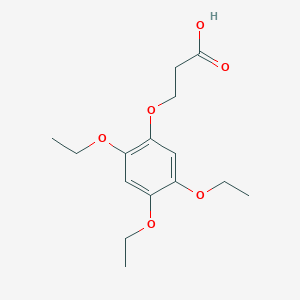
3-(2,4,5-Triethoxyphenoxy)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4,5-Triethoxyphenoxy)propionic acid (TEPPA) is an organic compound that has recently been studied for its potential applications in scientific research. TEPPA is a small molecule with a molecular weight of 222.3 g/mol and a melting point of 127-129 °C. It is a white crystalline solid that is insoluble in water, but soluble in most organic solvents. TEPPA has been used in various scientific applications, including as a substrate for enzymes, as a source of energy in cells, and as a tool to study protein-protein interactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones
2-(2,4-Dimethylphenoxy)propionic acid, structurally related to 3-(2,4,5-Triethoxyphenoxy)propionic acid, was synthesized and used for further chemical reactions leading to the formation of benzofuro[2,3-c]pyrazol-3(1H)-ones, indicating a pathway for creating complex organic compounds (Hogale, Shirke, & Kharade, 1995).
Crystal Structure Analysis
The crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, a compound similar to this compound, was determined, revealing information about molecular conformation and hydrogen bonding patterns, which are crucial for understanding the chemical behavior of such compounds (Kennard, Smith, Duax, & Swenson, 1982).
Environmental Impact and Degradation
Adsorption Thermodynamics
The adsorption behavior of 2,4,5-trichlorophenoxy acetic acid, a compound related to this compound, was studied on poly-o-toluidine Zr(IV)phosphate, showing its effectiveness in removing such compounds from aqueous solutions, relevant for environmental cleanup and water treatment processes (Khan & Akhtar, 2011).
Degradation Studies
Research on the electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in water highlights methods for breaking down similar compounds, potentially including this compound, which is important for mitigating environmental pollution (Boye, Dieng, & Brillas, 2003).
Biological and Agricultural Applications
Metabolite Identification in Plants
A study identified possible metabolites of 2,4,5-TP, closely related to this compound, in pear tissue. This kind of research is critical for understanding how such compounds are processed in plants, which has implications for agriculture and plant biology (Watts & Villiers, 1988).
Impact on Plant Abscission
Research on 2,4,5-TP's effect on bean explants can provide insights into how related compounds, such as this compound, might influence plant growth and development, particularly regarding the process of abscission (Watts & Villiers, 1988).
Wirkmechanismus
Target of Action
The primary target of 3-(2,4,5-Triethoxyphenoxy)propionic acid is currently unknown. This compound is a derivative of propanoic acid , which is known to have antimicrobial properties and is used as a food preservative . .
Mode of Action
As a derivative of propanoic acid, it may share some of the antimicrobial properties of its parent compound . .
Biochemical Pathways
Propanoic acid, a related compound, is metabolized via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body
Result of Action
As a derivative of propanoic acid, it may exhibit antimicrobial activity . .
Eigenschaften
IUPAC Name |
3-(2,4,5-triethoxyphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O6/c1-4-18-11-9-13(20-6-3)14(10-12(11)19-5-2)21-8-7-15(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPADROSSBIODZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1OCC)OCCC(=O)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B1410529.png)




![N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1410537.png)


